molecular formula C40H56O4 B223514 cis-Violaxanthin CAS No. 1263-54-3

cis-Violaxanthin

Cat. No. B223514
CAS RN: 1263-54-3
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-VPYIVGMTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Violaxanthin is a carotenoid pigment that belongs to the xanthophyll family. It is a yellow-orange pigment found in plants and algae and is an essential component of the photosynthetic apparatus. Cis-Violaxanthin is synthesized by the carotenoid biosynthesis pathway and is a precursor to other carotenoids such as zeaxanthin and antheraxanthin.

Scientific Research Applications

1. Abscisic Acid Biosynthesis

Cis-Violaxanthin plays a crucial role in the biosynthesis of abscisic acid (ABA), a vital plant hormone. Research indicates that ABA is synthesized from carotenoids, specifically from the cleavage of 9-cis-isomers of violaxanthin and neoxanthin, which are oxygenated carotenoids also known as xanthophylls (Perreau et al., 2020). This process is significant in plant responses to abiotic stress and seed germination.

2. Carotenoid Metabolism

Studies have explored the conversion of all-trans-violaxanthin to other forms, such as 9′-cis-neoxanthin, highlighting the role of cis-violaxanthin in carotenoid metabolism. This conversion is particularly important in the context of ABA biosynthesis, as it supports the formation of specific carotenoid precursors necessary for ABA production in plants (Parry & Horgan, 1991).

3. Antioxidant Activity

Violaxanthin, including its cis-isomers, has been studied for its antioxidant activities. For example, research has shown that violaxanthin and 9-cis-violaxanthin, sourced from mango, possess lipid peroxidation inhibitory activity, indicating their potential as natural antioxidants (Araki et al., 2016).

4. Anti-Inflammatory Effects

Violaxanthin isolated from microalgae like Chlorella ellipsoidea shows significant anti-inflammatory effects. It inhibits nitric oxide and prostaglandin E₂ production in macrophage cells, suggesting its potential as an anti-inflammatory agent (Soontornchaiboon et al., 2012).

5. Carotenoid Binding in Photosynthesis

Cis-Violaxanthin also plays a role in photosynthesis, particularly in the binding to light-harvesting complexes. For instance, in certain plant species, 9-cis-violaxanthin replaces neoxanthin as an intrinsic component of the light-harvesting complex II, implicating its role in the photosynthetic process (Snyder et al., 2004).

6. Antiproliferative Properties

Research on Dunaliella tertiolecta extracts identified violaxanthin as an effective molecule in inhibiting cancer cell proliferation. This finding suggests that cis-violaxanthin could have implications in developing antiproliferative drugs (Pasquet et al., 2011).

properties

CAS RN

1263-54-3

Product Name

cis-Violaxanthin

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20+

InChI Key

SZCBXWMUOPQSOX-VPYIVGMTSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(\C)/C=C/C12C(CC(CC1(O2)C)O)(C)C)/C=C/C=C(\C)/C=C/C34C(CC(CC3(O4)C)O)(C)C

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C

synonyms

6-[(1E,3E,5E,7E,9E,11E,13E,15Z,17E)-18-(3-hydroxy-1,5,5-triMethyl-7-oxabicyclo[4.1.0]hept-6-yl)-3,7,12,16-tetraMethyl-octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-triMethyl-7-oxabicyclo[4.1.0]heptan-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Violaxanthin
Reactant of Route 2
cis-Violaxanthin
Reactant of Route 3
cis-Violaxanthin
Reactant of Route 4
cis-Violaxanthin
Reactant of Route 5
cis-Violaxanthin
Reactant of Route 6
cis-Violaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.